(5-Bromopentyl)trimethylammonium bromide

Catalog No.
S683154
CAS No.
15008-33-0
M.F
C8H19Br2N
M. Wt
289.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromopentyl)trimethylammonium bromide

CAS Number

15008-33-0

Product Name

(5-Bromopentyl)trimethylammonium bromide

IUPAC Name

5-bromopentyl(trimethyl)azanium;bromide

Molecular Formula

C8H19Br2N

Molecular Weight

289.05 g/mol

InChI

InChI=1S/C8H19BrN.BrH/c1-10(2,3)8-6-4-5-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

GEIHNRASRNQTDE-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCCCCBr.[Br-]

Synonyms

5-Bromo-N,N,N-trimethyl-1-pentanaminium Bromide; (5-Bromopentyl)trimethylammonium Bromide;

Canonical SMILES

C[N+](C)(C)CCCCCBr.[Br-]

Surfactant:

  • BTAB acts as a cationic surfactant, meaning it has a positively charged head group and a nonpolar tail. This property allows it to interact with both polar and nonpolar molecules, making it useful in various applications such as:
    • Micellization: BTAB can form micelles in aqueous solutions, which are self-assembled structures with a hydrophobic core and a hydrophilic outer shell. Micelles are used in various applications, including drug delivery, solubilization of hydrophobic compounds, and stabilization of emulsions.
    • Phase transfer catalysis: BTAB can be used to transfer substrates from one phase to another, making it useful for facilitating reactions that occur at the interface between two immiscible liquids.

Antibacterial activity:

  • BTAB exhibits antibacterial activity against a broad spectrum of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism of its antibacterial activity is not fully understood, but it is believed to involve disruption of the bacterial cell membrane.

Research on biological membranes:

  • Due to its ability to interact with cell membranes, BTAB is used in research to study the structure and function of biological membranes. It can be used to:
    • Isolate and purify membrane proteins: BTAB can be used to solubilize and extract membrane proteins from cells, which are then used in various studies of protein function and structure.
    • Investigate membrane fluidity: BTAB can be used to probe the fluidity of biological membranes by measuring its rotational motion within the membrane.

Other applications:

  • BTAB also finds use in various other scientific research applications, such as:
    • Synthesis of nanoparticles: BTAB can be used as a template or directing agent for the synthesis of various nanoparticles.
    • Gene delivery: BTAB can be used as a carrier for delivering genes into cells.

(5-Bromopentyl)trimethylammonium bromide is a quaternary ammonium compound characterized by the presence of a bromopentyl chain attached to a trimethylammonium group. Its molecular formula is C8H19Br2NC_8H_{19}Br_2N, and it has a molecular weight of approximately 289.05 g/mol. The compound is typically presented as a white crystalline solid and is soluble in water, which makes it useful in various chemical applications. It is classified under the CAS number 15008-33-0 and is known for its potential biological activity and utility in synthetic chemistry .

The mechanism of action of PTBB depends on the specific application in scientific research. Here are two potential mechanisms:

  • Interaction with proteins: Due to its positive charge, PTBB can interact with the negatively charged regions of proteins. This can be useful for studying protein structure and function, or for separating proteins during purification processes [].
  • Cell membrane disruption: At high concentrations, PTBB can disrupt the integrity of cell membranes. This property might be used in some studies to investigate membrane permeability or to study the effects of certain compounds on cells [].
Due to its quaternary ammonium structure. It can undergo:

  • Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: In the presence of water, it may hydrolyze to form trimethylamine and a corresponding alcohol.
  • Formation of ionic complexes: It can interact with anions or other cationic species, forming ionic pairs that can be utilized in various applications.

These reactions highlight the compound's versatility in organic synthesis and its potential role as an intermediate in the production of more complex molecules.

The biological activity of (5-Bromopentyl)trimethylammonium bromide has been investigated in various studies. It has been noted for its potential antimicrobial properties, particularly against certain bacterial strains. The compound's quaternary ammonium structure may contribute to its ability to disrupt microbial cell membranes, making it a candidate for further research in antimicrobial applications. Additionally, it has shown some cytotoxic effects on specific cell lines, indicating potential for use in cancer research .

The synthesis of (5-Bromopentyl)trimethylammonium bromide typically involves the following steps:

  • Preparation of the alkyl halide: The first step often includes the bromination of pentanol to yield 5-bromopentanol.
  • Quaternization: The 5-bromopentanol is then reacted with trimethylamine under basic conditions, resulting in the formation of (5-Bromopentyl)trimethylammonium bromide.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity levels suitable for research or industrial applications.

These methods allow for the efficient production of this compound while maintaining its integrity for subsequent applications.

(5-Bromopentyl)trimethylammonium bromide finds applications across various fields:

  • Chemical synthesis: It serves as an intermediate in the synthesis of surfactants and other organic compounds.
  • Biological research: Due to its antimicrobial properties, it may be used in studies focused on infection control or drug development.
  • Material science: Its hydrophobic nature allows it to be used in creating polymer films and coatings that require water resistance .

These diverse applications underline the compound's significance in both industrial and research settings.

Interaction studies involving (5-Bromopentyl)trimethylammonium bromide have primarily focused on its behavior in biological systems. Research indicates that it interacts with cellular membranes and can alter membrane permeability, leading to cell lysis or growth inhibition in microorganisms. Additionally, studies have explored its binding affinity with various biomolecules, revealing insights into its mechanism of action as an antimicrobial agent .

Several compounds share structural similarities with (5-Bromopentyl)trimethylammonium bromide, notably other quaternary ammonium salts. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
Benzyltrimethylammonium chlorideC10_{10}H16_{16}ClNUsed as a disinfectant; effective against bacteria
Hexadecyltrimethylammonium bromideC19_{19}H42_{42}BrNKnown for surfactant properties; used in cosmetics
Cetyltrimethylammonium bromideC21_{21}H38_{38}BrNCommonly used as an emulsifier and preservative

Uniqueness: (5-Bromopentyl)trimethylammonium bromide is distinguished by its medium-length alkyl chain compared to others like benzyl or hexadecyl derivatives. This unique structure may influence its solubility and biological activity, making it particularly effective against certain microbial strains while offering different physical properties suitable for specific applications.

Hydrogen Bond Acceptor Count

1

Exact Mass

288.98638 g/mol

Monoisotopic Mass

286.98842 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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